REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][SiH:10]([CH3:12])[CH3:11]>[Pt]>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][Si:10]([CH3:12])([CH3:11])[CH3:9])[CH:2]1[O:4][CH2:3]1
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
TEMPERATURE
|
Details
|
At the same time, the internal pressure increases to 7.6 bar
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Type
|
CUSTOM
|
Details
|
a reaction
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Name
|
|
Type
|
|
Smiles
|
C(C1CO1)OCCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |